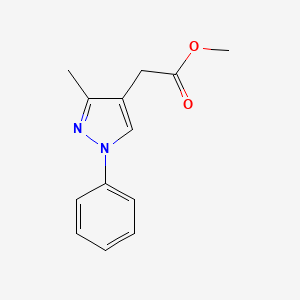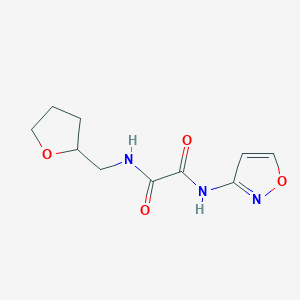![molecular formula C12H14ClNO4 B2926925 Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CAS No. 2411283-70-8](/img/structure/B2926925.png)
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate, also known as Methyl CMA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been shown to induce cell death in cancer cells, making it a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. It has also been shown to have low toxicity in animal models, making it a potentially safe and effective drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA, including further investigation of its mechanism of action, optimization of its synthesis method to reduce costs, and development of new drug candidates based on its structure and properties. Additionally, Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA could be studied for its potential applications in other fields, such as agriculture and environmental science.
Synthesemethoden
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA is synthesized using a specific method that involves the reaction between 2-methoxybenzoic acid and 2-chloroacetyl chloride. The resulting product is then reacted with methylamine to obtain Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate CMA has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
methyl 5-[[(2-chloroacetyl)amino]methyl]-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-17-10-4-3-8(7-14-11(15)6-13)5-9(10)12(16)18-2/h3-5H,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFJUDNDZLXHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1'S,5'R)-Spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine](/img/structure/B2926845.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2926846.png)
![3-((5-(sec-butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2926848.png)
![2-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2926849.png)




![4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid](/img/structure/B2926857.png)
![2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2926859.png)
![3-(4-bromophenyl)-6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2926860.png)

![5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2926864.png)